Oxetan-2-ylmethanamine hydrochloride

Description

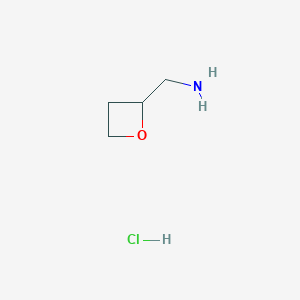

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxetan-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-3-4-1-2-6-4;/h4H,1-3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTLEIXWUMWTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093881-65-2 | |

| Record name | 2-Oxetanemethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093881-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Oxetan 2 Ylmethanamine Hydrochloride

Comprehensive Analysis of Established and Evolving Synthetic Pathways

The preparation of Oxetan-2-ylmethanamine hydrochloride is primarily dominated by methods that begin with three-membered ring precursors, namely oxiranes. However, other theoretical pathways involving acyclic precursors are also considered in synthetic design.

The synthesis of β-amino alcohols can often be traced back to α-nitroalcohol (or β-nitro alcohol) precursors, which are accessible through the Henry (nitroaldol) reaction. wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction combines a nitroalkane with an aldehyde or ketone. wikipedia.org The resulting β-nitro alcohol is a versatile intermediate, as the nitro group can be reduced to a primary amine. wikipedia.org

However, a specific, well-documented pathway for the synthesis of this compound originating from α-nitroalcohol precursors and proceeding through the specific intermediates outlined below is not prominently featured in the reviewed scientific literature. The described route remains a more theoretical or less common approach compared to established methods starting from cyclic ethers.

The synthetic step involving the oxidation of an α-nitroalcohol precursor to a cyclobutanol (B46151) intermediate as a strategy for forming the oxetane (B1205548) ring of Oxetan-2-ylmethanamine is not a standard or reported transformation in this context.

Following the formation of a suitable precursor, the introduction of the amine functionality is a critical step. In pathways utilizing nitro groups, this is typically achieved via reduction. For other intermediates, catalyzed amination reactions would be employed to install the required nitrogen atom.

A prevalent method for introducing the nitrogen atom in the synthesis of Oxetan-2-ylmethanamine involves the use of an azide (B81097) intermediate. acs.org In a typical sequence starting from a suitably functionalized oxetane, a leaving group (such as a tosylate or triflate) is displaced by an azide nucleophile, commonly sodium azide. acs.org The resulting azido-oxetane derivative is then converted to the target primary amine through a reduction reaction. google.com

The table below outlines a typical reaction sequence starting from an oxirane precursor.

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Ring Expansion | Dimethylsulfoxonium methylide | (S)-2-((benzyloxy)methyl)oxetane |

| 2 | Functional Group Conversion | Hydrogenolysis (e.g., H₂, Pd/C), then activation (e.g., TsCl) | (S)-(Oxetan-2-yl)methyl 4-methylbenzenesulfonate |

| 3 | Nitrogen Introduction (Nucleophilic Substitution) | Sodium azide (NaN₃) | (S)-2-(Azidomethyl)oxetane |

| 4 | Reduction of Azide | Reducing agent (e.g., H₂, Pd/C or triphenylphosphine) | (S)-Oxetan-2-ylmethanamine |

| 5 | Salt Formation | Hydrochloric acid (HCl) | (S)-Oxetan-2-ylmethanamine hydrochloride |

The use of sodium azide and the generation of organic azide intermediates are effective for introducing a nitrogen atom, but this methodology carries significant safety and handling implications. Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin. wisc.eduharvard.edu Furthermore, organic azides can be thermally unstable and potentially explosive, especially in concentrated form or in the presence of heat, shock, or certain metals. google.comwisc.edu The decomposition of azides can lead to the rapid evolution of nitrogen gas, creating a significant pressure hazard. wisc.edu

These hazards necessitate strict safety protocols, including the use of personal protective equipment, working in well-ventilated areas, and avoiding contact with heavy metals (like lead or copper) or strong acids, which can form highly explosive heavy metal azides or the toxic and explosive hydrazoic acid, respectively. harvard.edu The risks associated with azides have spurred the development of alternative, safer synthetic routes that avoid their use, for instance, by introducing the amine nitrogen via reagents like dibenzylamine (B1670424). morressier.com

Synthetic Routes Initiating from Oxirane Compounds

Processes Incorporating Azide Intermediates

Considerations of Inherent Process Liabilities

Traditional synthetic routes for producing oxetane-based pharmaceutical intermediates have often relied on methodologies that, while effective, carry significant process liabilities. A primary concern has been the use of azide compounds, such as sodium azide, to introduce the required nitrogen functionality. Azide compounds are recognized as highly toxic and present considerable physical hazards. google.com Certain azides are sensitive to heat and shock, with the potential to decompose explosively with minimal external energy input. google.com The penultimate step in a previously disclosed five-step synthesis of (S)-oxetan-2-ylmethanamine involved introducing the amine group via sodium azide, followed by a final reduction step. google.comgoogle.com These final two stages of the process pose a significant liability, necessitating extensive and costly safety measures to mitigate the risks of handling potentially explosive intermediates. google.comgoogle.com Such processes are resource-intensive and create a need for safer, more efficient, and simpler manufacturing protocols that avoid hazardous reagents. google.com

Innovations in Azide-Free Synthetic Strategies

In response to the liabilities associated with azide-based syntheses, significant research has focused on developing safer, azide-free strategies. organic-chemistry.orgnih.govmorressier.comresearchgate.netresearchgate.net These innovative approaches improve the process safety profile by eliminating the use of energetic and toxic azide intermediates. morressier.com A key development has been the introduction of the nitrogen atom earlier in the synthetic sequence using a protected amine, thereby circumventing the need for azides entirely. google.commorressier.com

Directed Protection of Nitrogen Functionality Prior to Ring Expansion

A successful azide-free strategy involves the directed protection of the nitrogen functionality before the critical ring expansion step. google.com This approach introduces the nitrogen atom at the beginning of the synthesis using a stable, non-hazardous amine that is protected with robust, yet selectively removable, groups. One such method employs dibenzylamine to protect the amine, starting the sequence from a precursor like (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine. google.com The dibenzyl group is a common and effective protecting group for primary amines, offering stability throughout subsequent reaction steps. By incorporating the nitrogen in a protected form prior to forming the oxetane ring, the hazardous azide introduction and subsequent reduction steps are completely avoided, leading to a fundamentally safer process. google.comgoogle.com

| Parameter | Description |

| Protecting Group | Dibenzyl (-CH₂Ph)₂ |

| Starting Material | (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine |

| Advantage | Avoids use of toxic and potentially explosive azide reagents. |

| Rationale | Introduces the final amine nitrogen atom early in the synthesis in a stable, protected form. |

Mechanistic Aspects of Oxirane to Oxetane Ring Expansion Reactions

The expansion of a three-membered oxirane (epoxide) ring to a four-membered oxetane ring is a key transformation in these synthetic strategies. beilstein-journals.orgnih.gov This thermodynamically favorable process is driven by the relief of ring strain, as oxetanes are less strained than oxiranes. beilstein-journals.orgnih.gov Various reagents can facilitate this one-carbon ring expansion. illinois.eduresearchgate.net

A well-documented method involves the use of a sulfur ylide, such as dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium (B8643921) iodide and a strong base like potassium tert-butoxide. google.com The mechanism proceeds via nucleophilic attack of the ylide on one of the oxirane's carbon atoms, leading to the opening of the epoxide ring. This is followed by an intramolecular nucleophilic substitution, where the newly formed alkoxide displaces the dimethyl sulfoxide (B87167) group, resulting in the formation of the four-membered oxetane ring. illinois.edu

Reaction Scheme: Oxirane to Oxetane Ring Expansion A solution of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine in tert-butanol (B103910) is added to a heated mixture of trimethylsulfoxonium iodide and potassium tert-butoxide. The reaction is heated for several hours to drive the ring expansion to completion. google.com

| Reagent | Role |

| Trimethylsulfoxonium iodide | Ylide precursor |

| Potassium tert-butoxide | Base (for ylide generation) |

| tert-Butanol | Solvent |

| Heat (80-85 °C) | Promotes reaction |

Selective Deprotection Techniques for Amine Generation (e.g., Catalytic Hydrogenolysis using Palladium on Carbon)

The final step in the azide-free synthesis is the selective removal of the protecting groups to unveil the primary amine and form the desired hydrochloride salt. For the dibenzyl-protected intermediate, (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine, catalytic hydrogenolysis is a highly effective and clean method. google.comresearchgate.net

This process typically utilizes Palladium on Carbon (Pd/C) as the catalyst in the presence of hydrogen gas. researchgate.netnih.gov The reaction is carried out in a suitable solvent, such as ethanol (B145695). google.com During the reaction, the benzyl (B1604629) C-N bonds are cleaved, and the benzyl groups are converted to toluene, while the nitrogen atom is reduced to the primary amine. The inclusion of hydrochloric acid (HCl) in the reaction mixture allows for the in situ formation of the stable hydrochloride salt of the product. google.com This method is advantageous due to its high efficiency, mild reaction conditions, and the ease of removing the heterogeneous catalyst by simple filtration. google.com

Deprotection via Catalytic Hydrogenolysis (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine is dissolved in ethanol, and aqueous HCl is added. The mixture is then hydrogenated in a pressure vessel over a Palladium on Carbon catalyst. google.com

| Parameter | Condition/Reagent | Yield |

| Substrate | (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine | 98% |

| Catalyst | 5% Palladium on Carbon (60% water by weight) | |

| Solvent | Ethanol (EtOH) | |

| Reagent | Aqueous Hydrochloric Acid (5 M HCl) | |

| Pressure | 40 psig Hydrogen | |

| Temperature | Ambient | |

| Reaction Time | 20 hours |

Emerging Preparative Routes from [2-(1-Ethoxyethoxy)methyl]propylene Oxide

Emerging synthetic routes aim to further streamline the production of key oxetane intermediates. One such conceptual pathway begins with [2-(1-ethoxyethoxy)methyl]propylene oxide (more accurately named 2-((1-ethoxyethoxy)methyl)oxirane), which contains a protected primary alcohol and an oxirane ring. This starting material allows for the construction of the oxetane core first, followed by a simple deprotection to reveal the hydroxyl group, yielding (oxetan-2-yl)methanol, a versatile precursor.

Acid-Catalyzed Hydrolysis to Yield (Oxetan-2-yl)methanol

Following the ring expansion of the oxirane in 2-((1-ethoxyethoxy)methyl)oxirane to form the corresponding oxetane with a protected side chain, the final step is the removal of the 1-ethoxyethyl (EE) protecting group. The EE group is an acetal (B89532), which is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. rsc.org

Acid-catalyzed hydrolysis is the standard method for this transformation. rsc.org The protected intermediate is treated with a dilute aqueous acid, which protonates one of the acetal oxygen atoms, initiating a cleavage cascade that releases the free alcohol, (oxetan-2-yl)methanol, along with acetaldehyde (B116499) and ethanol as byproducts. This deprotection step is typically high-yielding and clean, providing a straightforward entry to a key building block for more complex molecules.

Derivatization from Glycidol (B123203) Compounds (R)-(+)-Glycidol and (S)-Glycidol

A prominent synthetic pathway to chiral oxetan-2-ylmethanamine originates from enantiomerically pure glycidol precursors, namely (R)-(+)-Glycidol and (S)-Glycidol. This approach leverages the existing stereocenter of the glycidol to establish the desired chirality in the final oxetane product.

A common strategy involves a multi-step process that begins with the protection of the amine functionality, followed by the formation of the oxetane ring. One method avoids the use of hazardous reagents like sodium azide by introducing the nitrogen atom via dibenzylamine. morressier.com The synthesis of the (S)-enantiomer, for example, can start from (S)-2-((benzyloxy)methyl)oxirane. This process includes a ring expansion step to form the oxetane from the initial oxirane (epoxide) ring. google.comgoogle.com

A key transformation in forming the oxetane ring from a glycidol-derived intermediate involves an intramolecular cyclization. For instance, a diol precursor, obtained from the opening of the glycidol epoxide ring, can be selectively tosylated on the primary hydroxyl group. Subsequent treatment with a base facilitates an intramolecular Williamson ether synthesis, where the secondary hydroxyl group displaces the tosylate to form the four-membered oxetane ring. The stereochemistry of the glycidol starting material directly dictates the stereochemistry of the final product.

Comparative Analysis of Process Efficiencies and Overall Yields

The efficiency of synthesizing this compound varies significantly depending on the chosen route and reagents. Older methods that utilized sodium azide to introduce the amine functionality, followed by a reduction step, are often disfavored in industrial settings due to the highly toxic and potentially explosive nature of azide compounds. google.com

Newer methods have been developed to improve the process safety profile. morressier.com One such improved process starts from epichlorohydrin (B41342) and dibenzylamine, proceeding through an (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine intermediate. This route then involves a ring expansion to form the dibenzyl-protected oxetane, followed by deprotection to yield the final product. This method has been demonstrated on a large scale, showing high yield and enantiomeric purity. For example, a described synthesis of (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine reported an 83% yield with a chiral HPLC analysis indicating 94.2% enantiomeric excess (ee). google.com Another large-scale preparation yielded the intermediate (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine with a 97% yield. google.com

The following table provides a comparative overview of different synthetic approaches, highlighting key reagents and reported yields.

| Starting Material | Key Reagents | Reported Yield | Enantiomeric Excess (ee) | Reference |

| (S)-2-((benzyloxy)methyl)oxirane | Sodium Azide, Hydrogenation | (Not specified) | >99% | google.comgoogle.com |

| Epichlorohydrin, Dibenzylamine | Trimethylsulfoxonium iodide, K-tert-butoxide | 83% (of intermediate) | 94.2% | google.com |

| (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine | Pd/C, H₂, HCl | (Not specified) | 96% | google.com |

Enantioselective Synthesis Strategies for (S)- and (R)-Oxetan-2-ylmethanamine Hydrochloride

The biological activity of pharmaceuticals is often dependent on their specific three-dimensional structure, making the synthesis of single enantiomers critically important.

Control of Chirality in Key Reaction Steps

The primary strategy for controlling the chirality of this compound is to employ a "chiral building block" approach. By starting with an enantiomerically pure precursor like (S)-glycidol or (R)-glycidol, the chirality is carried through the synthetic sequence. The key reaction steps, such as the epoxide opening and the subsequent intramolecular cyclization to form the oxetane ring, are designed to proceed with retention or predictable inversion of configuration at the stereocenter.

In routes that construct the chiral center during the synthesis, asymmetric catalysis is employed. While specific examples for this exact molecule are less detailed in the provided results, the principle involves using a chiral catalyst to influence the formation of one enantiomer over the other during a key bond-forming step. Rigorous control over reaction conditions such as temperature, solvent, and catalyst choice is essential to minimize racemization and achieve high enantiomeric purity.

Isolation and Characterization of Enantiomeric Forms

Once the synthesis is complete, it is crucial to isolate the desired enantiomer and verify its purity. If a racemic or enantiomerically-enriched mixture is produced, chiral resolution techniques may be employed. This can involve forming diastereomeric salts by reacting the amine with a chiral acid, such as tartaric acid derivatives, which can then be separated by crystallization.

The characterization and confirmation of enantiomeric purity are typically performed using specialized analytical techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess (ee) of a sample. The sample is passed through a column containing a chiral stationary phase (e.g., amylose-based columns) which interacts differently with each enantiomer, leading to different retention times. google.com An analysis of an optically pure material showed a 96% ee using this method. google.com

X-ray Crystallography: This technique can be used to determine the absolute stereochemistry of a crystalline derivative of the compound, providing unambiguous proof of the enantiomeric form.

Process Optimization for Scalable and Industrially Relevant Production

Scaling up a synthetic process from the laboratory to industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. researchgate.net

Selection and Performance of Solvents in Reaction Media (e.g., Dimethylformamide, Ethanol, Methanol)

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction rates, yields, and purification procedures.

Dimethylformamide (DMF): As a polar aprotic solvent, DMF is often used to dissolve the amine salt for subsequent reactions. google.com Its high boiling point allows for reactions to be conducted at elevated temperatures, potentially increasing the reaction rate. However, its use in large-scale production is becoming less favorable due to safety concerns and difficulties in removal. mdpi.com

Ethanol and Methanol (B129727): These polar protic solvents are frequently used in the final steps of the synthesis, particularly for hydrogenation (deprotection) and salt formation. google.com They are generally considered greener and less hazardous than DMF. Patent literature describes taking the product from a deprotection step forward in an ethanol solution directly to the next step, which improves process efficiency. google.comgoogle.com The hydrochloride salt formation is also commonly performed in alcoholic solvents. google.com

Other Solvents: For specific steps like the oxetane ring formation, other solvents such as tert-butanol, a hindered alcohol, are preferred. google.com Solvents like ethyl acetate (B1210297) (EtOAc) and heptane (B126788) are extensively used during the workup and purification stages, such as for extraction and chromatography. google.com

The optimization process involves selecting a solvent that not only provides the best reaction performance but also facilitates product isolation and minimizes environmental impact and operational hazards.

Efficacy of Catalytic Systems in Reduction and Transformation Steps

The synthesis of this compound involves critical reduction and transformation steps where the choice of catalytic system is paramount for achieving high yield and purity. A significant advancement in the synthesis avoids the use of hazardous azide intermediates by introducing the nitrogen atom via a protected amine, which is later deprotected through catalytic hydrogenation. morressier.comgoogle.com

One well-documented and highly efficient method employs a palladium on carbon (Pd/C) catalyst for the debenzylation of the intermediate, (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine. google.com This transformation is a key reduction step that yields the desired primary amine. The reaction is typically performed in a solvent such as ethanol under a pressurized hydrogen atmosphere. For instance, dissolving the dibenzyl-protected intermediate in ethanol and adding a 5% Pd/C catalyst under 40 psig of hydrogen pressure at ambient temperature for 20 hours results in a near-quantitative yield (98%) of the target hydrochloride salt after filtration and solvent removal. google.com This catalytic system is highly effective for cleaving the N-benzyl bonds while leaving the oxetane ring intact, demonstrating its chemoselectivity.

Alternative strategies for introducing the amine group have involved the reduction of nitriles. While less common for this specific target, related reductions of nitriles adjacent to an oxetane core have been explored. For example, reduction with cobalt boride, generated in situ from CoCl₂ and NaBH₄, has been shown to be effective under certain conditions, though milder conditions are often necessary to preserve the strained oxetane ring. chemrxiv.org

The catalytic systems are not only crucial for the final reduction to the amine but also play a role in earlier transformation steps, such as the construction of the oxetane ring itself. While many syntheses rely on cyclization reactions, catalytic methods for forming the four-membered ring, such as those involving Lewis acid catalysis or transition metal-catalyzed cycloadditions, are areas of ongoing research. beilstein-journals.org However, for the direct synthesis of oxetan-2-ylmethanamine, the catalytic reduction of a suitable precursor remains the most pivotal and optimized step.

| Precursor | Catalytic System | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine | 5% Palladium on Carbon (Pd/C) | Ethanol (EtOH) | 40 psig H₂, Ambient Temp., 20 h | (S)-Oxetan-2-ylmethanamine hydrochloride | 98% | google.com |

Role and Impact of Base Catalysts in Amination and Coupling Reactions

Base catalysts play a fundamental role in several stages of the synthesis of oxetan-2-ylmethanamine, particularly in the formation of the oxetane ring and in subsequent coupling reactions. The most common strategy for constructing the oxetane ring is through an intramolecular Williamson etherification, a cyclization that is highly dependent on the choice of base. nih.gov

In this key step, a γ-haloalcohol or a related substrate with a suitable leaving group is treated with a base to facilitate the intramolecular Sₙ2 reaction that forms the cyclic ether. The selection of the base is critical, as it must be strong enough to deprotonate the alcohol but not so hindered or reactive as to promote competing side reactions. Common bases employed for this purpose include potassium tert-butoxide (KOtBu), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃). acs.org The choice of base can significantly impact the reaction outcome; for instance, using KOtBu in tetrahydrofuran (B95107) (THF) has been reported to lead to Grob fragmentation, an undesired elimination reaction, whereas milder conditions with K₂CO₃ in methanol can favor the desired cyclization to the oxetane. nih.govacs.org In some cases, organometallic bases like methylmagnesium bromide (MeMgBr) are used to promote the cyclization, especially when competing pathways like E2 elimination are problematic. acs.org

Once this compound is synthesized, it often serves as a key building block in coupling reactions to construct more complex molecules, such as glucagon-like peptide-1 (GLP-1) receptor agonists. google.comgoogle.com In these reactions, a non-nucleophilic organic base is typically required to neutralize the hydrochloride salt, liberating the free amine to act as a nucleophile. Triethylamine (B128534) (Et₃N) is a commonly used base for this purpose. For example, in the coupling of (S)-oxetan-2-ylmethanamine hydrochloride with methyl 3-fluoro-4-nitro-benzoate, triethylamine is added to scavenge the HCl generated, allowing the nucleophilic aromatic substitution reaction to proceed smoothly at ambient temperature. google.com The base's role here is crucial for enabling the amination of the aromatic ring without interfering with the substrates.

| Reaction Step | Base Catalyst | Solvent | Role of Base | Impact/Outcome | Reference |

|---|---|---|---|---|---|

| Oxetane Ring Formation (Williamson Etherification) | Potassium tert-butoxide (KOtBu) | Tetrahydrofuran (THF) | Deprotonation of alcohol for intramolecular cyclization | Can promote undesired Grob fragmentation | acs.org |

| Oxetane Ring Formation (Williamson Etherification) | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Deprotonation of alcohol for intramolecular cyclization | Favors desired cyclization under milder conditions | acs.org |

| Coupling Reaction (N-Arylation) | Triethylamine (Et₃N) | Dimethylformamide (DMF) | Acid scavenger; liberates free amine | Facilitates smooth coupling to form N-aryl product | google.com |

Parameters Influencing Reaction Kinetics and Thermodynamics

The synthesis of this compound is governed by a delicate interplay of kinetic and thermodynamic parameters that must be carefully controlled to maximize yield and minimize side reactions. The inherent ring strain of the oxetane, estimated at 106 kJ/mol, is a dominant thermodynamic factor. nih.govresearchgate.net This high strain energy makes ring-opening reactions thermodynamically favorable, meaning that the conditions for the ring-forming cyclization must be carefully chosen to favor the kinetically controlled formation of the four-membered ring over thermodynamically stable byproducts. rsc.orgrsc.org

Temperature is a critical parameter influencing reaction kinetics. For instance, the catalytic hydrogenation of the N,N-dibenzyl precursor to the final amine is effectively carried out at ambient temperature, which is sufficient to achieve a high reaction rate without promoting degradation of the oxetane ring. google.com In contrast, earlier steps in some synthetic routes, such as the ring expansion of an oxirane, may require elevated temperatures, often in the range of 80-90°C, to overcome the activation energy barrier. google.com Conversely, other transformations, like the reduction of amides with certain reagents, may necessitate cryogenic temperatures (e.g., -78°C) to prevent decomposition of the starting material. chemrxiv.org

Pressure is a key kinetic parameter in gas-liquid reactions, such as the catalytic hydrogenation step. A hydrogen pressure of 40 psig is specified in an optimized procedure, indicating that this pressure provides a sufficient concentration of dissolved hydrogen to ensure a practical reaction rate without requiring more specialized high-pressure equipment. google.com

Solvent choice influences both kinetics and thermodynamics. In the crucial intramolecular Williamson etherification step, the solvent can dictate the reaction pathway. The use of polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has been shown to minimize competing E2 elimination and Grob fragmentation pathways, thereby favoring the desired cyclization. acs.org For the final hydrogenation and salt formation, protic solvents like ethanol are ideal as they readily dissolve the starting material and the final hydrochloride salt. google.com

The thermodynamics of the oxetane ring formation are particularly challenging. The cyclization to a strained four-membered ring competes with the thermodynamically favorable Grob fragmentation, which leads to an acyclic, unstrained olefin. nih.govacs.org The reaction outcome is therefore often under kinetic control, where the transition state leading to the oxetane is favored under specific conditions (e.g., appropriate base and solvent combination) over the transition state for fragmentation.

| Parameter | Reaction Step | Value/Condition | Influence on Kinetics/Thermodynamics | Reference |

|---|---|---|---|---|

| Temperature | Catalytic Debenzylation | Ambient | Sufficient for high reaction rate while maintaining oxetane stability (kinetic control). | google.com |

| Temperature | Ring Expansion (Oxirane to Oxetane) | 80-90°C | Provides sufficient activation energy for the transformation. | google.com |

| Pressure | Catalytic Debenzylation | 40 psig H₂ | Increases concentration of dissolved hydrogen, enhancing the reaction rate. | google.com |

| Solvent | Oxetane Ring Formation | HMPA or DMPU | Thermodynamically and kinetically disfavors competing elimination/fragmentation reactions. | acs.org |

| Ring Strain | General Synthesis | 106 kJ/mol | A key thermodynamic parameter making the oxetane ring susceptible to opening, requiring kinetic control during synthesis. | nih.govresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of Oxetan 2 Ylmethanamine Hydrochloride

Reactivity Profile of the Oxetane (B1205548) Heterocycle

The oxetane ring is a four-membered cyclic ether that possesses significant ring strain, rendering it more reactive than its larger five- and six-membered counterparts, such as tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.gov This strain energy, which is a consequence of bond angle deviation from the ideal tetrahedral angle, is the primary driving force for the ring-opening reactions that characterize its chemistry. beilstein-journals.orgnih.gov The strained C–O–C bond angle also exposes the oxygen's lone pairs, making oxetane a potent hydrogen-bond acceptor and Lewis base. beilstein-journals.orgnih.govacs.org

The reactivity of cyclic ethers is inversely correlated with their ring size, primarily due to the amount of ring strain. Oxetanes occupy an intermediate position in reactivity between the highly strained three-membered oxiranes (epoxides) and the relatively strain-free five-membered tetrahydrofuran (THF).

The ring strain in oxetane is substantial, calculated to be approximately 25.5 kcal/mol (106 kJ/mol). beilstein-journals.orgnih.govresearchgate.net This value is comparable to that of oxirane (27.3 kcal/mol) but significantly greater than that of tetrahydrofuran (5.6 kcal/mol). beilstein-journals.orgnih.gov Consequently, the activation energy required for the cleavage of the oxetane ring is higher than for oxiranes, meaning oxetanes are generally less reactive and can be hydrolyzed about three times less easily than oxiranes. researchgate.net However, this strain is sufficient to drive ring-opening reactions under conditions where THF would remain inert. beilstein-journals.orgnih.gov

Additionally, oxetanes are noted for being stronger hydrogen-bond acceptors than other cyclic ethers, including epoxides, THF, and tetrahydropyran. beilstein-journals.orgacs.org This enhanced Lewis basicity can influence their interaction with Lewis and Brønsted acids, which are often used to activate the ring toward nucleophilic attack. researchgate.netacs.org

Table 1: Comparative Ring Strain of Cyclic Ethers

| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Oxirane | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

| Tetrahydrofuran | 5 | 5.6 |

The inherent strain of the oxetane ring facilitates its opening through various pathways, yielding highly functionalized, linear three-carbon chains. These reactions can be initiated by a wide range of reagents and catalysts, proceeding through nucleophilic, electrophilic, or radical mechanisms. magtech.com.cnacs.org The regioselectivity of these reactions is a key consideration and is often controlled by steric and electronic factors. magtech.com.cn

Nucleophilic ring-opening is a primary mode of reactivity for oxetanes. The regiochemical outcome is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen atom in an SN2-type mechanism. magtech.com.cn In contrast, under acidic conditions which activate the oxetane oxygen, even weak nucleophiles can open the ring, often attacking the more substituted carbon atom due to the development of a partial positive charge. magtech.com.cn

Chloride is an effective nucleophile for oxetane ring-opening, providing access to valuable chlorohydrin products. An enantioselective method for the ring-opening of prochiral oxetanes using chloride has been developed. nih.gov This process utilizes a chiral phosphoric acid catalyst and chlorotrimethoxysilane in the presence of wet molecular sieves. researchgate.net The molecular sieves serve as a carrier for water, which facilitates the controlled, slow release of HCl, the source of the chloride nucleophile. researchgate.netnih.gov This method yields highly functionalized three-carbon chiral building blocks with high enantioselectivity. researchgate.net

When a nucleophilic group, such as a hydroxyl group, is tethered to the oxetane ring, intramolecular cyclization can occur. These reactions are powerful methods for constructing new heterocyclic systems. For example, oxetanes containing a pendant alcohol can undergo intramolecular ring-opening to form substituted tetrahydrofurans. acs.orgnih.govnih.gov This transformation can be catalyzed enantioselectively, providing access to chiral tetrahydrofuran derivatives, which are common motifs in pharmacologically active compounds. acs.org While many of these reactions proceed under acidic catalysis, methods using mild basic conditions have also been developed to facilitate the intramolecular ring-opening of oxetanes by heteroatom nucleophiles. acs.org

The development of catalytic asymmetric methods for ring-opening reactions of oxetanes is of significant interest as it allows for the synthesis of chiral, non-racemic products from achiral or meso starting materials. rsc.org

Chiral Phosphine (B1218219) Oxide Catalysis : Chiral phosphine oxides, acting as Lewis bases, have been shown to effectively catalyze the enantioselective ring-opening of 3-substituted oxetanes. x-mol.com In the presence of a chiral phosphine oxide catalyst and N,N-diisopropylethylamine, silicon tetrachloride can react with oxetanes to afford 2-substituted 1,3-chlorohydrins in high yields and with good enantioselectivity. x-mol.com Similar chiral phosphine oxide systems have also been used for the asymmetric ring-opening of meso-epoxides, highlighting their utility in organocatalysis. organic-chemistry.orglookchem.com

Salen-Co(III) Complex Catalysis : Chiral (salen)Co(III) complexes are highly effective catalysts for the enantioselective intramolecular ring-opening of oxetanes bearing tethered alcohol nucleophiles. acs.orgnih.govnih.gov Both monomeric and oligomeric forms of the cobalt catalyst can be used to facilitate the cyclization, producing enantioenriched 3-substituted tetrahydrofurans in high yields and enantioselectivities. nih.govnih.gov Mechanistic studies suggest that these reactions may proceed through a cooperative bimetallic mechanism where the catalyst activates both the nucleophile and the oxetane electrophile. acs.orgnih.gov

Table 2: Overview of Catalytic Asymmetric Ring-Opening Methodologies for Oxetanes

| Catalytic System | Nucleophile | Product Type | Key Features |

|---|---|---|---|

| Chiral Phosphine Oxide / SiCl₄ | Chloride (from SiCl₄) | 2-Substituted 1,3-chlorohydrins | Lewis base catalysis; provides chiral chlorohydrins. |

| (salen)Co(III) Complex | Intramolecular Alcohol | Enantioenriched Tetrahydrofurans | Lewis acid catalysis; efficient for intramolecular cyclizations. |

Diverse Pathways of Oxetane Ring-Opening Reactions

Reactivity of the Primary Amine Moiety

The primary amine in oxetan-2-ylmethanamine is a versatile functional group whose reactivity is fundamentally linked to the lone pair of electrons on the nitrogen atom. libretexts.org This lone pair makes the amine both basic and nucleophilic. libretexts.org However, in the hydrochloride salt form, the nitrogen's lone pair is protonated to form an ammonium (B1175870) ion (R-CH₂NH₃⁺ Cl⁻). This protonation neutralizes the amine's nucleophilicity.

To engage in typical amine reactions, the hydrochloride salt must first be treated with a base (e.g., sodium hydroxide (B78521), triethylamine) to deprotonate the ammonium ion and liberate the free primary amine (R-CH₂NH₂). Once in its free base form, the primary amine can participate in a wide array of chemical transformations characteristic of nucleophiles. libretexts.orgmsu.edu

Common reactions include:

Acylation : Reaction with acid chlorides or anhydrides to form stable amide bonds. britannica.com

Alkylation : Nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. However, these reactions can be difficult to control as over-alkylation to form quaternary ammonium salts can occur. britannica.comopenstax.org

Reaction with Carbonyls : Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a reversible addition-elimination mechanism. msu.edubritannica.com These imines can be subsequently reduced to secondary amines in a process known as reductive amination. openstax.org

Salt Formation : As a base, the free amine readily reacts with acids to form ammonium salts, a reaction that is vigorous with strong mineral acids. britannica.com

The reactivity of the primary amine allows for the straightforward incorporation of the oxetan-2-ylmethyl scaffold into larger molecules, making it a valuable building block in organic and medicinal chemistry. protheragen.aichemdad.com

Amine Condensation Reactions with Carbonyl Compounds

The primary amine functionality of oxetan-2-ylmethanamine hydrochloride serves as a versatile nucleophile, readily participating in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via a well-established mechanism to form an intermediate imine, also known as a Schiff base. wikipedia.orglibretexts.org The initial step involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, leading to the formation of a hemiaminal intermediate. wikipedia.org Subsequent acid-catalyzed dehydration shifts the equilibrium toward the formation of the C=N double bond of the imine. wikipedia.org

This transformation is a cornerstone of reductive amination, a powerful and widely used method in synthetic chemistry for the formation of secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com In a one-pot process, the imine intermediate is reduced in situ using a suitable reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This controlled method avoids the over-alkylation issues often associated with direct alkylation of amines. masterorganicchemistry.com

The table below illustrates the application of oxetan-2-ylmethanamine in reductive amination protocols with representative carbonyl compounds.

| Carbonyl Compound | Reducing Agent | Final Product (Secondary Amine) | Reference |

|---|---|---|---|

| Benzaldehyde | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | N-benzyl(oxetan-2-yl)methanamine | organic-chemistry.org |

| Acetone | Sodium Cyanoborohydride (NaBH₃CN) | N-isopropyl(oxetan-2-yl)methanamine | masterorganicchemistry.com |

| Cyclohexanone | Catalytic Hydrogenation (H₂/Pd) | N-cyclohexyl(oxetan-2-yl)methanamine | wikipedia.org |

Formation of Amide Linkages via Coupling Reactions

The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry, and this compound is a competent substrate for this transformation. nih.gov The reaction involves coupling the primary amine with a carboxylic acid, which typically requires activation to enhance its electrophilicity and facilitate the condensation. nih.gov Since the starting material is a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is necessary to liberate the free amine for the reaction. google.com

A wide array of coupling reagents has been developed to promote amide bond formation under mild conditions, minimizing side reactions and preserving stereochemical integrity. nih.govpeptide.com These reagents convert the carboxylic acid into a highly reactive intermediate, such as an active ester or an acylphosphonium species, which is then readily attacked by the amine. Common and effective coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). nih.govpeptide.com Additives like 1-Hydroxybenzotriazole (HOBt) are often used with carbodiimides to suppress side reactions and reduce racemization. nih.gov

The selection of the appropriate coupling agent and reaction conditions is crucial for achieving high yields, especially with sterically hindered or electronically deactivated substrates. reddit.com

| Coupling Reagent System | Typical Solvent | Key Characteristics | Reference |

|---|---|---|---|

| HATU / DIPEA | DMF, CH₂Cl₂ | Highly efficient and fast, even for difficult couplings; less racemization. | peptide.com |

| EDC / HOBt / DMAP | CH₂Cl₂, CH₃CN | Commonly used, water-soluble byproducts (from EDC) are easily removed. Effective for electron-deficient amines. | nih.gov |

| 1,1'-Carbonyldiimidazole (CDI) | THF | Forms an acylimidazole intermediate; useful for fragment coupling. | google.comresearchgate.net |

| PyBOP / DIPEA | DMF | Phosphonium-based reagent, efficient with rapid reaction times. |

Versatility in Other Amine Functional Group Interconversions

Beyond amide formation, the primary amine of this compound can be transformed into a variety of other nitrogen-containing functional groups, highlighting its utility as a versatile synthetic building block.

Sulfonamide Synthesis: A significant transformation is the reaction with sulfonyl chlorides to produce sulfonamides. This reaction is typically carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride byproduct. Sulfonamides are important functional groups in medicinal chemistry, often serving as bioisosteres for amides.

Nucleophilic Aromatic Substitution (SNAr): The amine is sufficiently nucleophilic to participate in nucleophilic aromatic substitution (SNAr) reactions. google.com This occurs when an aromatic ring is activated by potent electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to a suitable leaving group (typically a halide). masterorganicchemistry.comnih.gov For instance, this compound, in the presence of a base like triethylamine, can displace a fluoride (B91410) ion from an activated nitroaromatic ring, forming a new carbon-nitrogen bond. google.com This reaction provides a direct method for linking the oxetane moiety to aromatic systems.

The table below provides examples of these functional group interconversions.

| Reaction Type | Reagent | Functional Group Formed | Example Product | Reference |

|---|---|---|---|---|

| Sulfonamidation | Benzenesulfonyl chloride | Sulfonamide | N-((Oxetan-2-yl)methyl)benzenesulfonamide | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | 1-Fluoro-4-nitrobenzene | Secondary Arylamine | N-((Oxetan-2-yl)methyl)-4-nitroaniline | google.commasterorganicchemistry.com |

Chemical Stability and Functional Group Compatibility of the Oxetane Core

The utility of oxetane-containing building blocks in multi-step synthesis is critically dependent on the stability of the four-membered ring to a wide range of reaction conditions. While the oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), it demonstrates remarkable robustness under many standard synthetic transformations. acs.org Its stability is generally greater than that of oxiranes but less than that of tetrahydrofurans. chemrxiv.org It is important to note that the stability can be highly dependent on the substitution pattern; 2-substituted oxetanes may be more susceptible to ring scission compared to their 3-substituted counterparts under certain metabolic or chemical conditions. acs.org Oxetanes substituted with electron-donating groups at the C-2 position are particularly noted to be unstable. nih.gov

Robustness Under Oxidative and Reductive Conditions

The oxetane core generally exhibits high stability under common oxidative and reductive conditions used in modern organic synthesis. This robustness allows for extensive chemical manipulation of other functional groups within the molecule without compromising the integrity of the oxetane ring.

Reductive Conditions: The oxetane moiety is compatible with a variety of reducing agents. It remains intact during catalytic hydrogenation, a process widely used for the reduction of nitro groups, alkenes, and for deprotection strategies (e.g., removal of benzyl (B1604629) groups). google.comnih.gov Standard conditions such as hydrogen gas with a palladium catalyst (H₂/Pd) are well-tolerated. nih.gov Furthermore, the ring is stable towards common hydride-based reducing agents, including sodium borohydride (B1222165) (NaBH₄), which is frequently used for the reduction of aldehydes and ketones. nih.gov

Oxidative Conditions: The stability of the oxetane ring to oxidation is a key feature that makes it an attractive motif in drug discovery, where it can be used to block metabolically labile sites that are prone to oxidative metabolism by cytochrome P450 enzymes. acs.org Studies on 3,3-disubstituted oxetanes have shown compatibility with various oxidation reactions on adjacent functional groups, such as the conversion of alcohols to aldehydes or carboxylic acids using reagents like Dess-Martin periodinane (DMP) or potassium permanganate (B83412) (KMnO₄), although substrate-specificity is observed. chemrxiv.org

| Condition Type | Reagent/System | Compatibility | Reference |

|---|---|---|---|

| Reduction | H₂ / Palladium on Carbon (Pd/C) | High | google.comnih.gov |

| Reduction | Sodium Borohydride (NaBH₄) | High | nih.gov |

| Oxidation | Dess-Martin Periodinane (DMP) | Good (Substrate dependent) | chemrxiv.org |

| Oxidation | Potassium Permanganate (KMnO₄) | Good (Substrate dependent) | chemrxiv.org |

Behavior During Alkylation, Acylation, and Nucleophilic Substitution Reactions

When this compound is subjected to alkylation, acylation, or nucleophilic substitution conditions, the reactivity is predominantly centered on the primary amine group, while the oxetane core typically remains unaffected under standard protocols.

Alkylation and Acylation: These reactions proceed at the nitrogen atom. N-acylation is synonymous with the amide bond formation discussed in section 3.2.2. N-alkylation can be achieved using alkyl halides or through reductive amination. The oxetane ring is stable under these conditions.

Nucleophilic Substitution: The oxetane ring itself can undergo nucleophilic ring-opening, particularly under harsh acidic conditions which activate the ring oxygen, or with potent nucleophiles. acs.orgnih.gov However, the ring is generally stable to the conditions required for nucleophilic substitution reactions occurring elsewhere in the molecule, such as the SNAr reactions detailed in section 3.2.3. The integrity of the oxetane ring has been confirmed in the presence of various reagents including di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), 4-dimethylaminopyridine (B28879) (DMAP), and potassium tert-butoxide (KOtBu). nih.gov The key is that the reaction conditions are mild enough to favor the desired transformation without promoting cleavage of the strained ether.

Integration in Carbon-Carbon Bond Forming Reactions (e.g., C–C, C=C, C≡C)

The incorporation of oxetane-containing fragments into complex molecules frequently relies on modern carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. youtube.com Research has demonstrated that the oxetane ring is a robust spectator moiety that withstands the conditions of several of these cornerstone reactions. rsc.orgrsc.org This stability allows for the late-stage introduction or modification of aryl or vinyl groups on molecules containing the oxetane core.

The Suzuki-Miyaura (C-C), Heck (C=C), and Sonogashira (C≡C) couplings are fundamental tools in synthesis, and the oxetane ring has been shown to be compatible with the typical reagents used in these transformations, which include palladium catalysts, various phosphine ligands, and a range of inorganic or organic bases. rsc.orgacs.org This compatibility is crucial, as it enables the synthesis of diverse biaryl and aryl-alkyne structures appended to the oxetane-containing scaffold. rsc.org

| Cross-Coupling Reaction | Bond Formed | Typical Reactants | Oxetane Core Stability | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl-Aryl (C-C) | Aryl Halide + Arylboronic Acid | High | rsc.orgmdpi.com |

| Heck | Aryl-Vinyl (C=C) | Aryl Halide + Alkene | High | rsc.org |

| Sonogashira | Aryl-Alkynyl (C≡C) | Aryl Halide + Terminal Alkyne | High | acs.org |

Resistance to Hydrolysis and Strategies for Protecting Group Manipulation

The oxetane ring, a four-membered cyclic ether, generally exhibits greater stability towards hydrolysis compared to its three-membered counterpart, the epoxide ring. nih.gov This enhanced stability is a critical feature of oxetane-containing compounds, including this compound, particularly in the context of pharmaceutical development and complex organic synthesis where aqueous environments are often encountered.

Research into the chemical stability of 2-sulfonyloxetanes has demonstrated that these compounds are stable across a pH range of 1 to 10, with half-lives around four to five days at 25°C. acs.org While this data pertains to a different 2-substituted oxetane, it provides a valuable insight into the general hydrolytic stability of the 2-substituted oxetane scaffold. The electron-withdrawing nature of the sulfonyl group might influence the ring's stability, but the inherent resilience of the oxetane ether linkage is a key contributing factor. In contrast to the oxetane ring, the primary amine of Oxetan-2-ylmethanamine is a reactive functional group that often requires protection during synthetic manipulations of other parts of a molecule. The selection of an appropriate protecting group is crucial, as the conditions for its introduction and removal must be compatible with the stability of the oxetane ring.

Commonly used amine protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) are often employed. dntb.gov.uamasterorganicchemistry.com The compatibility of these protecting groups with the oxetane moiety is a key consideration. For instance, the Boc group, which is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), has been successfully cleaved from a 2,2-disubstituted oxetane derivative without degradation of the oxetane ring. rsc.org This suggests that under carefully controlled acidic conditions, selective deprotection of a Boc-protected amine in the presence of a 2-substituted oxetane ring is feasible.

The principle of orthogonal protection is particularly relevant when multiple functional groups are present. nih.gov This strategy allows for the selective removal of one protecting group in the presence of others. For a molecule like Oxetan-2-ylmethanamine, one could envision a scenario where the amine is protected with an acid-labile group like Boc, while another part of the molecule bears a base-labile or hydrogenation-sensitive protecting group.

The following table summarizes common amine protecting groups and their deprotection conditions, which could be applicable to Oxetan-2-ylmethanamine, provided the conditions are optimized to ensure the integrity of the oxetane ring.

| Protecting Group | Abbreviation | Deprotection Conditions | Oxetane Ring Compatibility |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | Generally compatible with careful control of conditions. rsc.org |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Generally compatible. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Generally compatible, as the oxetane ring is stable to bases. utexas.edu |

Applications of Oxetan 2 Ylmethanamine Hydrochloride As a Cornerstone Synthetic Intermediate

Foundational Role as a Heterocyclic Building Block in the Synthesis of Complex Organic Molecules

Oxetan-2-ylmethanamine hydrochloride serves as a crucial heterocyclic building block in organic synthesis due to the distinct reactivity and structural characteristics of its components. The primary amine group (-NH₂) acts as a versatile nucleophilic handle, enabling a wide array of chemical transformations including amidation, alkylation, and reductive amination. mdpi.com This allows for its straightforward incorporation into larger, more complex molecular frameworks.

The oxetane (B1205548) ring itself is a key feature that has garnered significant interest in medicinal chemistry. mdpi.com Unlike more common cyclic ethers like tetrahydrofuran (B95107), the four-membered oxetane ring introduces a degree of ring strain and imparts a unique three-dimensional geometry to molecules. The incorporation of this sp³-rich, polar motif can significantly and beneficially influence a compound's properties by increasing polarity and aqueous solubility, which are critical for drug absorption and distribution. mdpi.comnih.gov Furthermore, the oxetane ring can serve as a bioisostere for less desirable functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and pharmacokinetic profiles. researchgate.netnih.gov The stability of the oxetane ring to many common reaction conditions further enhances its utility as a foundational building block for elaborate synthetic campaigns. google.com

Strategic Precursor in the Development of Therapeutically Significant Compounds

The advantageous properties conferred by the oxetane moiety have made this compound a strategic precursor in the discovery and development of novel therapeutic agents across various disease areas. Its application is particularly prominent where fine-tuning of molecular properties is essential for achieving desired biological activity and drug-like characteristics.

A primary application of this compound is as a key intermediate in the synthesis of potent and selective Glucagon-Like Peptide-1 (GLP-1) receptor agonists. google.com GLP-1 receptor agonists are an important class of therapeutics for the management of type 2 diabetes and obesity, as they stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and delay gastric emptying.

In the synthesis of certain GLP-1 receptor agonists, this compound is crucial for constructing a specific 1-[2-Oxetan-2-ylmethyl]-1H-benzimidazole core structure. google.com Patent literature details synthetic routes where (S)-oxetan-2-ylmethanamine hydrochloride is reacted with a substituted fluoronitrobenzoate derivative. google.com The amine of the oxetane building block displaces the fluorine atom via nucleophilic aromatic substitution. Following this coupling, the nitro group on the aromatic ring is reduced to an amine, which then undergoes cyclization to form the benzimidazole (B57391) ring system, resulting in the desired scaffold with the oxetan-2-ylmethyl group installed at the N1 position of the benzimidazole. This multi-step process highlights a highly specific and critical use of this compound in creating the core of these complex therapeutic agents. google.com

One of the most significant contributions is the modulation of the basicity (pKa) of the proximal amine. The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect, which significantly lowers the pKa of the adjacent amine. researchgate.net This reduction in basicity is crucial for improving the pharmacokinetic profile of a drug candidate by lowering its volume of distribution and minimizing undesired accumulation in tissues, which can mitigate toxicity risks. Additionally, the oxetane motif adds polarity and increases the three-dimensionality (sp³ character) of the molecule, which can enhance aqueous solubility and provide a better conformational fit into the target receptor pocket. nih.gov These modifications often improve metabolic stability and other key drug-like properties without negatively impacting potency.

| Structural Feature | Physicochemical Effect | Therapeutic Advantage | Reference |

|---|---|---|---|

| Electron-Withdrawing Oxetane Ring | Reduces pKa (basicity) of the proximal amine. | Lowers volume of distribution, reducing potential for tissue accumulation and toxicity. | researchgate.net |

| Polar Heterocycle | Increases polarity and aqueous solubility. | Improves absorption and distribution properties of the drug candidate. | mdpi.comnih.gov |

| sp³-Rich Scaffold | Enhances three-dimensionality and conformational rigidity. | Can improve binding affinity and selectivity for the target receptor. | nih.gov |

| Metabolically Robust Moiety | Can serve as a stable bioisostere for more labile groups like gem-dimethyl. | Increases metabolic stability and prolongs the half-life of the compound. | researchgate.netnih.gov |

Oxetan-2-ylmethanamine has been identified as a relevant building block in the development of dual modulators targeting both the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and the serotonin (B10506) 2A (5-HT2A) receptor. Compounds that can simultaneously regulate these two central nervous system targets are of interest for treating complex neurological disorders, including certain types of pain. Patent filings for novel dual regulators for mGluR5 and 5-HT2A receptors explicitly list oxetan-2-ylmethanamine among the chemical reactants and intermediates used in the synthesis of the disclosed therapeutic compounds. This indicates its role as a key structural component for creating molecules designed to interact with these specific neurological receptors.

In the search for new anticancer agents, researchers have synthesized novel derivatives of carnosic acid containing urea (B33335) functionalities. The synthetic strategy involves converting the carboxylic acid at the C-20 position of the carnosic acid backbone into an isocyanate. This reactive intermediate is then coupled with various amines to form a library of urea-containing derivatives. mdpi.com

Within this research, derivatives incorporating oxetane moieties were synthesized by reacting the carnosic acid-derived isocyanate with an appropriate oxetane-containing amine. mdpi.com Although these specific oxetane-containing compounds (compounds 19 and 20 in the study) ultimately showed weaker antiproliferative activity compared to the parent carnosic acid, their synthesis demonstrates the utility of oxetane amines as building blocks for creating structural diversity in drug discovery campaigns. mdpi.com The study highlights the exploration of oxetane moieties as a strategy to modulate the biological activity of natural products. mdpi.com

| Compound Type | Synthetic Role of Oxetane Amine | Research Finding | Reference |

|---|---|---|---|

| Urea-Containing Carnosic Acid Derivatives | Reacts with a carnosic acid-derived isocyanate to form a urea linkage, introducing an oxetane moiety into the final structure. | The synthesized oxetane-containing derivatives exhibited weaker antiproliferative activity against HCT116 cells than the parent compound, carnosic acid. | mdpi.com |

Development of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Deubiquitinase Inhibitors

The enzyme ubiquitin-specific protease 1 (USP1), in complex with its associated factor UAF1, plays a critical role in the DNA damage response, making it a promising target for anticancer therapies. nih.gov The development of small molecule inhibitors against the USP1/UAF1 deubiquitinase complex has been an area of significant research. nih.govnih.gov Through quantitative high-throughput screening and subsequent medicinal chemistry optimization, a series of potent N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as effective inhibitors with nanomolar potency. nih.govacs.org

The core synthesis of these derivatives typically involves a multi-step process. A common starting material is a 2,4-dichloropyrimidine (B19661) heterocycle. The synthetic route generally proceeds via a sequential nucleophilic aromatic substitution and a cross-coupling reaction. For instance, the first chlorine atom can be displaced by a substituted benzylamine. The second chlorine atom is then substituted using a Suzuki coupling reaction with a desired phenyl boronic acid. acs.org

Synthesis of Substituted 2-Methylsulfanyl-1,4-dihydroimidazol-5-one Derivatives

Substituted 1,4-dihydroimidazol-5-one derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry. The synthesis of these compounds can be achieved through various routes, often involving the condensation of several components.

A general and adaptable method for synthesizing 2-methylsulfanyl-1,4-dihydroimidazol-5-one derivatives involves the reaction of an isothiocyanate with an amino acid ester, followed by cyclization and methylation. In this synthetic strategy, this compound can be utilized as a key primary amine component.

The synthesis could proceed as follows:

Formation of a Thiourea (B124793) Intermediate: Oxetan-2-ylmethanamine (derived from its hydrochloride salt) is reacted with an isothiocyanate, such as benzoyl isothiocyanate, to form an N,N'-disubstituted thiourea.

Cyclization: The resulting thiourea intermediate undergoes cyclization with an α-halo ester, for example, ethyl bromoacetate. This step forms the core imidazol-5-one ring structure.

S-Methylation: The final step involves the methylation of the thiol group, typically using a reagent like methyl iodide, to yield the target 2-methylsulfanyl-1,4-dihydroimidazol-5-one derivative.

This synthetic pathway allows for the direct incorporation of the oxetanylmethyl group onto the imidazole (B134444) core, enabling the generation of novel derivatives. The inclusion of the oxetane moiety can significantly influence the physicochemical properties of the final compounds, potentially leading to improved solubility and metabolic stability, which are crucial for drug development.

Contribution to Fragment-Based Drug Discovery (FBDD) Paradigms

Fragment-Based Drug Discovery (FBDD) is a powerful strategy in modern medicinal chemistry that involves screening small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. This compound, as a source of the oxetanylmethyl fragment, is highly valuable in this paradigm.

Expanding the Exploration of Three-Dimensional Chemical Space

A significant challenge in drug discovery is moving beyond flat, two-dimensional aromatic structures, which have historically dominated screening libraries. There is a growing consensus that molecules with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbon atoms, often exhibit higher target selectivity and possess superior pharmacokinetic and toxicity profiles. nih.gov

The oxetane ring is an ideal motif for expanding into this three-dimensional chemical space. nih.gov Unlike flat aromatic rings, the oxetane scaffold is a puckered, non-planar four-membered ring. pharmablock.com Incorporating fragments like (oxetan-2-yl)methylamine into drug candidates introduces conformational rigidity and a defined three-dimensional vector for substitution, allowing for more precise and directional interactions with protein binding pockets. nih.gov This increased three-dimensionality can lead to improved aqueous solubility and provides access to previously unexplored chemical space, enhancing the diversity and novelty of compound libraries. nih.gov

Advantages of Oxetane Inclusion in Molecular Design for Enhanced Derivative Properties

The incorporation of an oxetane ring, often as a replacement for more common groups like gem-dimethyl or carbonyl functionalities, can confer significant advantages in terms of a molecule's physicochemical properties. acs.orgresearchgate.net These improvements are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Improved Metabolic Stability: The oxetane ring is generally more metabolically stable than other cyclic ethers like tetrahydrofuran (THF). acs.org Studies on N-substituted arylsulfonamides showed that 3-monosubstituted oxetane derivatives were more stable in human liver microsomes (HLM) than their 2-monosubstituted counterparts or the corresponding THF derivatives. acs.org This enhanced stability can lead to a longer half-life in the body.

Enhanced Aqueous Solubility: The polar nature of the ether linkage within the constrained oxetane ring significantly improves aqueous solubility. acs.orgnih.gov In one study, replacing a tert-butyl group with a 3-substituted oxetane in an anaplastic lymphoma kinase (ALK) inhibitor increased aqueous solubility from 24 µM to over 2200 µM. acs.org This dramatic increase is a key advantage in developing orally bioavailable drugs.

Table 1: Impact of Oxetane Moiety on Physicochemical Properties

| Property | Effect of Oxetane Inclusion | Example | Citation |

|---|---|---|---|

| Aqueous Solubility | Significant Increase | Replacement of a tert-butyl group increased solubility from 24 µM to >2200 µM. | acs.org |

| Metabolic Stability | General Improvement | Oxetane derivatives show higher stability in human liver microsomes compared to THF analogues. | acs.org |

| Lipophilicity (LogD) | Reduction/Modulation | Replacing a phenyl ring with a pyridine (B92270) and adding an oxetane lowered LogD by >1 unit in a Btk inhibitor. | acs.org |

| Basicity (pKa) | Reduction of adjacent amine pKa | Placement of an oxetane can lower the pKa of a proximal amine by 0.7 to 2.7 units. | nih.gov |

Generation of Diverse Chemical Analogues and Compound Libraries

This compound is a cornerstone building block for the creation of diverse chemical libraries used in high-throughput screening. Its bifunctional nature—a primary amine for nucleophilic reactions and an oxetane ring with unique physicochemical properties—makes it a versatile starting point for parallel synthesis.

Medicinal chemistry programs utilize such building blocks to generate large libraries of analogues where the oxetane moiety is systematically incorporated into various scaffolds. acs.org This approach allows for a broad exploration of the chemical space around a particular biological target. For instance, libraries of oxetane-containing oxadiazoles (B1248032) and triazoles have been generated from oxetane δ-amino acid scaffolds. acs.org

By reacting this compound with a wide array of electrophiles (e.g., acid chlorides, sulfonyl chlorides, isocyanates) or using it in reductive amination reactions with various aldehydes and ketones, chemists can rapidly produce a multitude of distinct compounds. Each compound in the library benefits from the inherent properties of the oxetane ring, such as increased three-dimensionality and improved solubility. nih.govresearchgate.net This strategy of creating oxetane-based libraries is crucial for identifying novel hit compounds in drug discovery campaigns and for optimizing the properties of existing lead molecules. acs.org

Stereochemical Aspects of Oxetan 2 Ylmethanamine Hydrochloride and Derived Compounds

Importance of Absolute Configuration in Pharmaceutical and Biological Contexts

The absolute configuration of a chiral molecule, which describes the precise 3D arrangement of its atoms, is of paramount importance in drug action. mhmedical.comnih.gov Biological systems, such as enzymes and receptors, are themselves chiral, and therefore often interact differently with the different enantiomers of a chiral drug. nih.govwashington.edu This stereoselectivity can lead to significant differences in the pharmacological and toxicological profiles of the two enantiomers. nih.govnih.gov

One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. nih.govpatsnap.com For instance, in many non-steroidal anti-inflammatory drugs (NSAIDs), the S-configuration is responsible for the majority of the therapeutic activity. nih.gov The tragic case of thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug safety. patsnap.comwikipedia.org

Therefore, determining and controlling the absolute configuration of pharmaceutical compounds like Oxetan-2-ylmethanamine hydrochloride is not merely an academic exercise but a crucial aspect of drug development to ensure efficacy and minimize potential harm. nih.govmdpi.com The use of single-enantiomer drugs can lead to more selective pharmacological profiles, improved therapeutic indices, and simpler pharmacokinetics. nih.gov

Methodologies for Assessing and Ensuring Enantiomeric Purity

Given the profound impact of stereochemistry on a drug's biological activity, rigorous methods are required to assess and ensure the enantiomeric purity of chiral compounds. Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of the predominance of one enantiomer over the other. thieme-connect.de A variety of analytical techniques are employed for this purpose.

Chromatographic Methods: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective technique for separating enantiomers. researchgate.netmdpi.comyakhak.org These specialized columns contain a chiral selector that interacts differently with each enantiomer, leading to their separation. Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative to HPLC for the enantiomeric separation of primary amines. chromatographyonline.com

Spectroscopic and Other Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity, often with the aid of chiral solvating agents (CSAs) or chiral derivatizing agents to create diastereomers with distinct NMR spectra. libretexts.org Vibrational circular dichroism (VCD) is another powerful technique for determining the absolute configuration of chiral molecules without the need for crystallization. spark904.nl Capillary electrophoresis (CE) with chiral selectors is another established method for enantiomeric separation. researchgate.netnih.gov

Table 1: Methodologies for Assessing Enantiomeric Purity

| Methodology | Principle | Advantages | Common Applications |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | High resolution, widely applicable. nih.gov | Routine quality control, preparative separation. mdpi.com |

| Chiral SFC | Similar to HPLC but uses a supercritical fluid as the mobile phase. chromatographyonline.com | Faster separations, reduced solvent consumption. chromatographyonline.com | High-throughput screening of chiral amines. chromatographyonline.com |

| NMR Spectroscopy | Formation of transient diastereomeric complexes with chiral solvating agents, leading to distinct signals for each enantiomer. libretexts.org | Non-destructive, provides structural information. | Determination of enantiomeric excess in solution. libretexts.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. spark904.nl | Determines absolute configuration without derivatization or crystallization. spark904.nl | Analysis of new biologically active compounds. spark904.nl |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. nih.gov | High efficiency, small sample requirement. nih.gov | Analysis of chiral drugs and metabolites. nih.gov |

The choice of method depends on factors such as the nature of the compound, the required level of accuracy, and the availability of instrumentation. For pharmaceutical applications, it is crucial to validate these methods to ensure their accuracy, precision, and reliability. chromatographyonline.com

Influence of Stereochemistry on Molecular Recognition and Derivative Functional Attributes

The three-dimensional shape of a molecule is fundamental to its ability to interact with biological targets, a concept known as molecular recognition. For chiral compounds, the stereochemistry at a chiral center can dramatically influence how the molecule fits into the binding site of a protein, such as an enzyme or a receptor. patsnap.com This "lock and key" analogy highlights the specificity of these interactions. washington.edupatsnap.com

The differential binding of enantiomers can result in a range of outcomes:

Agonism vs. Antagonism: One enantiomer might act as an agonist (activating the receptor), while the other is an antagonist (blocking the receptor).

Potency Differences: One enantiomer may bind with significantly higher affinity than the other, leading to a difference in potency. nih.gov

Altered Metabolism: Enzymes involved in drug metabolism are often stereospecific, leading to different rates of metabolism for each enantiomer. patsnap.com This can affect the drug's duration of action and the formation of metabolites. patsnap.com

For derivatives of this compound, the stereochemistry at the C2 position of the oxetane (B1205548) ring will be a key determinant of their biological activity. The spatial orientation of the methanamine group will dictate how these derivatives interact with their intended biological targets. Molecular modeling studies can provide insights into these interactions and help in the design of more potent and selective compounds. nih.gov The chiral recognition process involves non-covalent interactions, and even subtle differences in the spatial arrangement of atoms can lead to significant differences in binding affinity and biological response. nih.gov

Future Research Directions and Emerging Trends

Innovation in Green Chemistry Approaches for Oxetan-2-ylmethanamine Hydrochloride Synthesis